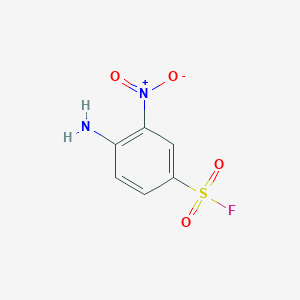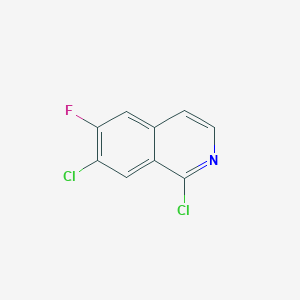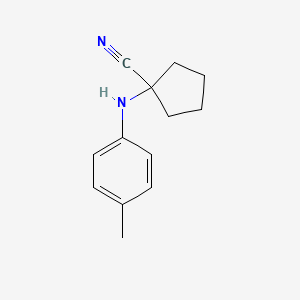
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C13H12N2O3. It is a derivative of phthalimide, which is a common building block in organic synthesis. This compound is known for its unique structure, which includes a piperidine ring fused to a phthalimide moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-oxo-3-piperidinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or thionyl chloride, which facilitates the formation of the imide bond. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: The parent compound, used widely in organic synthesis.
Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring, known for its fluorescent properties.
Thalidomide: A well-known drug with a similar phthalimide structure, used for its immunomodulatory effects.
Uniqueness
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is unique due to its fused piperidine and phthalimide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
42472-96-8 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-10(6-3-7-14-11)15-12(17)8-4-1-2-5-9(8)13(15)18/h1-2,4-5,10H,3,6-7H2,(H,14,16) |
Clé InChI |
ZLYHJKFZUWNUEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)-, 1,1-dimethylethyl ester](/img/structure/B8784654.png)




